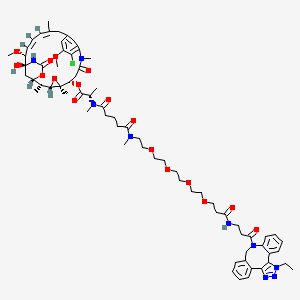
Cetirizine D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetirizine D8 is a deuterium-labeled form of cetirizine, a second-generation antihistamine. Cetirizine is widely used to treat allergic rhinitis, chronic urticaria, and other allergic conditions. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine D8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for cetirizine involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the ethyl ester. The ester is then hydrolyzed to yield cetirizine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cetirizine D8 undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert cetirizine to its primary amine derivative.
Substitution: Substitution reactions can occur at the piperazine ring or the benzhydryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cetirizine D8 has numerous applications in scientific research:
Pharmacokinetic Studies: Used as an internal standard to quantify cetirizine in biological samples using techniques like mass spectrometry.
Drug Metabolism Studies: Helps in understanding the metabolic pathways and the fate of cetirizine in the body.
Allergy Research: Used to study the efficacy and mechanism of action of antihistamines in treating allergic conditions.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of cetirizine
Mécanisme D'action
Cetirizine D8, like cetirizine, exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The deuterium labeling does not alter the pharmacological activity of cetirizine but allows for more precise tracking in pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loratadine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
Fexofenadine: Known for its non-sedating properties and used for similar allergic conditions.
Levocetirizine: The active enantiomer of cetirizine with potentially fewer side effects
Uniqueness of Cetirizine D8
This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and drug metabolism studies. This labeling allows for more accurate and sensitive detection and quantification compared to non-labeled cetirizine .
Propriétés
Formule moléculaire |
C21H25ClN2O3 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2 |
Clé InChI |
ZKLPARSLTMPFCP-BGKXKQMNSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)



![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)


![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)

